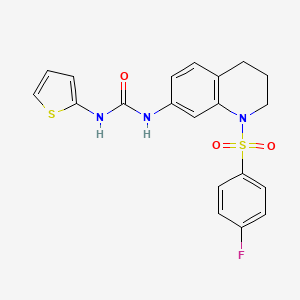
1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16F N3O2S
- Molecular Weight : 345.39 g/mol
Synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a tetrahydroquinoline derivative followed by urea formation with thiophenol derivatives. The synthesis pathway is critical for ensuring the purity and yield of the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that urea derivatives can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values of related compounds against Mycobacterium tuberculosis have been reported in the range of 25 to 50 µM, indicating promising activity against drug-resistant strains .
Anticancer Properties
The compound has shown potential as an anticancer agent through mechanisms involving the inhibition of key enzymes such as thioredoxin reductase (TrxR), which is crucial for cancer cell proliferation. In vitro studies have indicated that derivatives exhibit selective cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 30 µM .
Case Study 1: Antimycobacterial Activity
A study evaluated a series of thiophene-containing urea derivatives for their antimycobacterial activity against M. tuberculosis H37Rv. Among these, compounds with structural similarities to our target compound demonstrated significant activity with MIC values as low as 25 µM. The study employed molecular docking techniques to elucidate binding affinities and mechanisms of action .
Case Study 2: Anticancer Activity
In another investigation, a related compound was tested for its effects on various cancer cell lines such as Mia PaCa-2 and PANC-1. The results indicated that the compound exhibited potent anticancer activity with an IC50 value of approximately 15 µM. The study suggested that the mechanism involved apoptosis induction through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this class of compounds is closely related to their structural features. Key findings from SAR studies include:
- Sulfonamide Group : Enhances solubility and bioavailability.
- Fluorophenyl Substitution : Increases potency against microbial targets.
- Thiophene Ring : Contributes to enhanced interaction with biological targets.
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c21-15-6-9-17(10-7-15)29(26,27)24-11-1-3-14-5-8-16(13-18(14)24)22-20(25)23-19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLDLNYFEOGNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














